5-[(benzyloxy)methyl]-4-phenyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazole -

5-[(benzyloxy)methyl]-4-phenyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazole

Catalog Number: EVT-3939458
CAS Number:
Molecular Formula: C23H26N2O2
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a synthesis method for the exact compound is not provided, we can infer potential synthetic routes based on procedures used for similar compounds described in the papers. [] For instance, the synthesis of 4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide involved constructing the benzyl phenyl ether moiety by nucleophilic aromatic substitution and the THP ring by cyclization. Similar strategies could be adapted for synthesizing "5-[(benzyloxy)methyl]-4-phenyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazole."

Molecular Structure Analysis

Several papers highlight the mechanism of action of imidazole-based 5-lipoxygenase inhibitors. [, , , ] These compounds typically bind to the active site of 5-lipoxygenase, preventing the conversion of arachidonic acid to leukotrienes, which are inflammatory mediators. Given the structural similarities, "5-[(benzyloxy)methyl]-4-phenyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazole" might also exhibit a similar mechanism of action, but further research is needed for confirmation.

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454) is a potent and orally active 5-lipoxygenase (5-LO) inhibitor . It demonstrated equipotent in vivo activity compared to its predecessor, CJ-12,918, with an ED50 of 4-9 mg/kg . CJ-13,454 exhibits improved metabolic stability, leading to fewer in vivo metabolites, enhanced bioavailability, and a better toxicological profile compared to CJ-12,918 .

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918)

Compound Description: This imidazole compound, designated CJ-12,918, is also a 5-lipoxygenase (5-LO) inhibitor . While it showed promising in vivo potency, CJ-12,918 exhibited extensive metabolism and low systemic exposure, resulting in cataract formation in rats during preclinical studies .

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide

Compound Description: This compound served as a former antiasthma drug candidate, leveraging its ability to inhibit 5-lipoxygenase . A significant advancement in its synthesis involved the development of a palladium-catalyzed carbon-sulfur bond formation method utilizing modified Migita reaction conditions . This optimized process enabled the efficient production of the key intermediate, tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide, on a large scale, providing phase II clinical supplies of the antiasthma drug candidate .

(1R,3R)-3-(5-phenyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-β-carboline (5a)

Compound Description: This compound is a selective sst3 antagonist with improved ion channel selectivity and mouse pharmacokinetic properties compared to previously described tetrahydro-β-carboline imidazole sst3 antagonists . Studies have shown that (1R,3R)-3-(5-phenyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-β-carboline enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and reduces glucose excursion induced by dextrose challenge in both intraperitoneal glucose tolerance test (ipGTT) and oral glucose tolerance test (OGTT) models in mice . The mechanism-based nature of these effects was further confirmed through an ipGTT study, demonstrating a reduction in glucose excursion in wild-type mice but not in sst3 knockout mice .

4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (PF-4191834)

Compound Description: PF-4191834 is a novel, selective, and non-redox 5-lipoxygenase (5-LOX) inhibitor exhibiting significant efficacy in reducing inflammation and pain . It demonstrates strong potency with an IC50 value of 229 ± 20 nM in enzyme assays and an IC80 value of 370 ± 20 nM in human blood cells . Notably, PF-4191834 exhibits high selectivity for 5-LOX, showing approximately 300-fold greater potency compared to 12-LOX and 15-LOX, and lacks any inhibitory activity against cyclooxygenase enzymes . Additionally, PF-4191834 displays sustained in vivo effects and potency, suggesting potential for once-a-day dosing .

N-(2,4-dimethylphenyl)-N-isobutyl-2-oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide (CD12681)

Compound Description: CD12681 is a potent retinoic acid receptor‐related orphan receptor RORγ inverse agonist identified during research focused on developing topical treatments for skin diseases . It displays in vivo activity in an IL‐23‐induced mouse skin inflammation model, highlighting its potential therapeutic application for psoriasis .

Properties

Product Name

5-[(benzyloxy)methyl]-4-phenyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazole

IUPAC Name

1-(oxan-4-ylmethyl)-4-phenyl-5-(phenylmethoxymethyl)imidazole

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H26N2O2/c1-3-7-20(8-4-1)16-27-17-22-23(21-9-5-2-6-10-21)24-18-25(22)15-19-11-13-26-14-12-19/h1-10,18-19H,11-17H2

InChI Key

KUDACXZVAMCHQP-UHFFFAOYSA-N

SMILES

C1COCCC1CN2C=NC(=C2COCC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCC1CN2C=NC(=C2COCC3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.